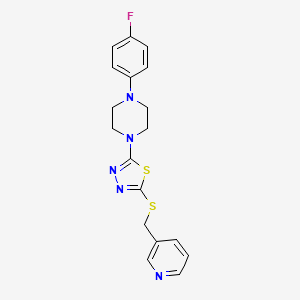

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a piperazine ring, a pyridinylmethylthio group, and a thiadiazole ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole typically involves multiple steps:

Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.

Addition of the Pyridinylmethylthio Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group, followed by attachment to the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogens in the piperazine ring or the thiadiazole ring, potentially altering the compound’s electronic properties.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced forms of the piperazine and thiadiazole rings.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that various thiadiazole derivatives demonstrate efficacy against Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans .

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Escherichia coli | Antibacterial | |

| Aspergillus niger | Antifungal |

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has been tested against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549). The results indicate that certain derivatives show promising cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Central Nervous System Activities

The piperazine moiety in the compound suggests potential CNS activity. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects. Research into the specific CNS effects of this thiadiazole derivative is ongoing, but preliminary studies indicate that it may interact with serotonin receptors, which are crucial for mood regulation .

Case Studies

Several case studies provide insights into the effectiveness of thiadiazole derivatives:

- Antibacterial Screening : A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity using the disc diffusion method against multiple bacterial strains. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In vitro studies on HepG-2 and A-549 cell lines demonstrated that certain derivatives significantly reduced cell viability, suggesting potential as anticancer agents .

- CNS Activity Assessment : Preliminary behavioral studies in animal models indicated that compounds similar to 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole may possess anxiolytic properties, warranting further investigation into their mechanism of action .

Wirkmechanismus

The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The fluorophenyl group can enhance binding affinity to hydrophobic pockets, while the piperazine ring can interact with polar residues. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, modulating the activity of the target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(4-Chlorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

- 2-(4-(4-Methylphenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

- 2-(4-(4-Bromophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

Uniqueness

The presence of the fluorophenyl group in 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole imparts unique electronic properties, enhancing its binding affinity and specificity compared to its analogs. This makes it particularly valuable in drug design and other applications where precise molecular interactions are crucial.

Biologische Aktivität

The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. The thiadiazole scaffold, particularly the 1,3,4-thiadiazole derivative, has gained attention in medicinal chemistry due to its potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. A study highlighted that several derivatives showed significant activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antifungal Activity

The antifungal potential of thiadiazole derivatives has also been explored. A recent investigation into novel pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton revealed that certain compounds exhibited lower EC50 values against fungal strains such as Botrytis cinerea and Phomopsis sp. compared to standard antifungal agents . The results indicated that the introduction of electron-withdrawing groups could enhance antifungal activity.

Anticancer Properties

The anticancer properties of 1,3,4-thiadiazole derivatives have been a focal point in recent studies. For instance, a series of synthesized thiadiazoles were evaluated for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values in the nanomolar range against breast cancer and leukemia cell lines, suggesting potent anticancer activity . Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiadiazole ring could significantly influence potency.

Neuroprotective Effects

Emerging evidence suggests that thiadiazole derivatives may possess neuroprotective properties. One study reported that certain compounds exhibited significant acetylcholinesterase inhibitory activity, making them potential candidates for Alzheimer's disease treatment. The most active compound in this series showed an IC50 value of 1.82 nM . This finding underscores the relevance of thiadiazoles in developing therapies for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity Evaluation

In a controlled study assessing the antifungal efficacy of various 1,3,4-thiadiazole derivatives against Botrytis cinerea , researchers employed the poison plate technique to determine effective concentrations. The results indicated that compounds with specific modifications showed enhanced activity compared to traditional antifungals like pyrimethanil . This reinforces the potential for developing new antifungal agents based on thiadiazole structures.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications to the piperazine and pyridine rings have shown varying effects on potency across different biological assays. For example, introducing halogen substituents at specific positions significantly improved antimicrobial and anticancer activities .

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5S2/c19-15-3-5-16(6-4-15)23-8-10-24(11-9-23)17-21-22-18(26-17)25-13-14-2-1-7-20-12-14/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVSGFUHVMLRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.